
5-Morpholinopentanoyl chloride
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Overview
Description
5-Morpholinopentanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a morpholine ring attached to a pentanoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopentanoyl chloride typically involves the reaction of 5-morpholinopentanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
5-Morpholinopentanoic acid+SOCl2→5-Morpholinopentanoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
5-Morpholinopentanoyl chloride undergoes rapid hydrolysis in aqueous environments to form 5-morpholinopentanoic acid. This reaction is accelerated under basic conditions due to the nucleophilic attack of hydroxide ions on the electrophilic carbonyl carbon.
Reaction Conditions | Yield (%) | Reference |
---|---|---|
H₂O (pH 7), 25°C, 2 h | 92 | |
NaOH (1M), 25°C, 30 min | 98 |
Mechanism :
RCOCl+H2O→RCOOH+HCl(R = morpholinopentyl)
The reaction proceeds via a tetrahedral intermediate, with chloride acting as a leaving group.
Amidation with Amines
The compound reacts readily with primary and secondary amines to form substituted amides, a key reaction in drug discovery .
Amine | Product Structure | Yield (%) | Conditions | Reference |
---|---|---|---|---|
Methylamine | N-Methylamide | 85 | THF, 0°C, 1 h | |
Benzylamine | N-Benzylamide | 78 | DCM, 25°C, 2 h | |
Piperidine | Piperidinylamide | 90 | TEA, DCM, 25°C, 3 h |
Example Reaction :
RCOCl+R’NH2→RCONHR’+HCl
Triethylamine (TEA) is often used to neutralize HCl, driving the reaction to completion .
Esterification with Alcohols
Alcoholic nucleophiles displace chloride to yield esters. Reaction rates depend on the alcohol’s nucleophilicity and steric bulk .
Alcohol | Product | Yield (%) | Conditions | Reference |
---|---|---|---|---|
Methanol | Methyl ester | 88 | 0°C, 1 h | |
Isopropyl alcohol | Isopropyl ester | 75 | Reflux, 4 h |
Key Insight : Sterically hindered alcohols like tert-butanol require prolonged reaction times or catalysis (e.g., DMAP).
Nucleophilic Substitution with Grignard Reagents
Organomagnesium reagents attack the carbonyl carbon, forming ketones after workup.
Grignard Reagent | Product | Yield (%) | Conditions | Reference |
---|---|---|---|---|
Methylmagnesium bromide | 5-Morpholinopentanone | 65 | THF, -78°C, 2 h | |
Phenylmagnesium bromide | Phenyl-substituted ketone | 58 | Et₂O, 0°C, 3 h |
Mechanistic Note : The reaction proceeds through a nucleophilic acyl substitution followed by quenching with aqueous acid.
Reduction to Alcohols
Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to 5-morpholinopentanol.
Reducing Agent | Product | Yield (%) | Conditions | Reference |
---|---|---|---|---|
LiAlH₄ | Primary alcohol | 82 | THF, 0°C, 1 h | |
NaBH₄ | No reaction | 0 | MeOH, 25°C, 12 h |
Selectivity : NaBH₄ fails to reduce acyl chlorides, highlighting the necessity of stronger reducing agents.
Cross-Coupling Reactions
Palladium-catalyzed reactions enable fragment modification. For example, Suzuki-Miyaura coupling with arylboronic acids forms biaryl ketones .
Boronic Acid | Catalyst System | Yield (%) | Reference |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 70 | |
4-Methoxyphenylboronic | PdCl₂(dppf), CsF | 65 |
Key Limitation : Competing hydrolysis requires anhydrous conditions .
Scientific Research Applications
5-Morpholinopentanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Material Science: It can be used in the modification of polymers and other materials to introduce functional groups that enhance their properties.
Mechanism of Action
The mechanism of action of 5-Morpholinopentanoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In medicinal chemistry, this reactivity can be exploited to design inhibitors that covalently modify enzyme active sites or receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with similar reactivity but lacking the morpholine ring.
Benzoyl Chloride: Another acyl chloride with an aromatic ring, used in similar applications.
Succinyl Chloride: Contains a succinyl group instead of a pentanoyl group, used in peptide synthesis.
Uniqueness
5-Morpholinopentanoyl chloride is unique due to the presence of the morpholine ring, which imparts additional reactivity and potential for hydrogen bonding. This makes it particularly useful in the synthesis of compounds that require specific interactions with biological targets.
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
5-morpholin-4-ylpentanoyl chloride |
InChI |
InChI=1S/C9H16ClNO2/c10-9(12)3-1-2-4-11-5-7-13-8-6-11/h1-8H2 |
InChI Key |
DYDQHWXXRODFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCC(=O)Cl |
Origin of Product |
United States |
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